Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid structure
91142-58-4 structure
Nome do Produto:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
N.o CAS:91142-58-4
MF:C11H12O2
MW:176.211783409119
MDL:MFCD16658798
CID:2182309
PubChem ID:15338842

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Methyl-indan-2-carboxylic acid
    • 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
    • 2-Indancarboxylic acid, 2-methyl- (7CI)
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • 2-Methylindane-2-carboxylic acid
    • MFCD16658798
    • Z1259317000
    • DB-282059
    • 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
    • 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
    • CS-0236269
    • AKOS014742863
    • 91142-58-4
    • 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
    • SCHEMBL1786936
    • EN300-1699582
    • VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
    • DB-261496
    • 1342561-92-5
    • 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • MDL: MFCD16658798
    • Inchi: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
    • Chave InChI: VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC2C(=CC=CC=2)C1)C)O

Propriedades Computadas

  • Massa Exacta: 176.083729621g/mol
  • Massa monoisotópica: 176.083729621g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 208
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-1699582-1.0g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
1.0g
$449.0 2025-02-20
Enamine
EN300-1699582-0.5g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.5g
$351.0 2025-02-20
Enamine
EN300-1699582-0.1g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.1g
$155.0 2025-02-20
Enamine
EN300-1699582-5.0g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
5.0g
$1780.0 2025-02-20
TRC
M313733-100mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
100mg
$ 295.00 2022-06-04
Alichem
A079000161-1g
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
1g
$364.14 2023-08-31
Enamine
EN300-1699582-0.05g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.05g
$105.0 2025-02-20
Enamine
EN300-1699582-2.5g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
2.5g
$948.0 2025-02-20
1PlusChem
1P00H3I4-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 95%
50mg
$186.00 2024-04-20
Aaron
AR00H3QG-500mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 95%
500mg
$508.00 2025-01-24

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Catalytic Decarboxylative Radical Sulfinylation
He, Shi-Hui; Chen, Guang-Le; Gong, Xing-Yu; Ao, Gui-Zhen; Liu, Feng, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

Método de produção 2

Condições de reacção
Referência
Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities
Sonnenbichler, Johann; Dietrich, Juergen; Schaefer, Wolfram; Zetl, Isolde, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 0 °C
1.2 Solvents: Methanol ;  30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates
Bratt, Emma; Suarez-Pantiga, Samuel; Johansson, Magnus J.; Mendoza, Abraham, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

Método de produção 4

Condições de reacção
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ;  8 h, 1 atm, rt
Referência
Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins
Alkayal, Anas; Tabas, Volodymyr; Montanaro, Stephanie; Wright, Iain A. ; Malkov, Andrei V. ; et al, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

Método de produção 5

Condições de reacção
Referência
Substituted imidazole derivatives and their use
, European Patent Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Silver carbonate ,  Oxygen ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Referência
Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F
Zhuang, Zhe ; Herron, Alastair N. ; Liu, Shuang; Yu, Jin-Quan, Journal of the American Chemical Society, 2021, 143(2), 687-692

Método de produção 7

Condições de reacção
1.1 Reagents: Silver carbonate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Referência
Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F
Zhuang, Zhe; Herron, Alastair N.; Liu, Shuang; Yu, Jin-Quan, ChemRxiv, 2020, 1, 1-6

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
A950487
Pureza:99%/99%/99%/99%/99%
Quantidade:250.0mg/500.0mg/1.0g/5.0g/10.0g
Preço ($):180.0/301.0/450.0/1351.0/2252.0